N-[(oxolan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-(oxolan-2-ylmethyl)-N’-(1-phenylethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups. This compound features an oxolan-2-ylmethyl group and a 1-phenylethyl group attached to the nitrogen atoms of the oxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-N’-(1-phenylethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route is:
Starting Materials: Oxalic acid diethyl ester, oxolan-2-ylmethylamine, and 1-phenylethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: The oxalic acid diethyl ester is reacted with oxolan-2-ylmethylamine and 1-phenylethylamine in the presence of a base such as triethylamine. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional oxygen-containing functional groups, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-N’-(1-phenylethyl)oxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N’-dimethyl oxamide: A simpler oxamide with two methyl groups attached to the nitrogen atoms.
N,N’-diethyl oxamide: Similar to N,N’-dimethyl oxamide but with ethyl groups.
N-(2-hydroxyethyl)-N’-(1-phenylethyl)oxamide: An oxamide with a hydroxyethyl group and a 1-phenylethyl group.
Uniqueness
N-(oxolan-2-ylmethyl)-N’-(1-phenylethyl)oxamide is unique due to the presence of the oxolan-2-ylmethyl group, which may impart specific chemical and biological properties not found in simpler oxamides
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(12-6-3-2-4-7-12)17-15(19)14(18)16-10-13-8-5-9-20-13/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMFRBSTLXJCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802697 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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